CGRP antagonist 2

Beschreibung

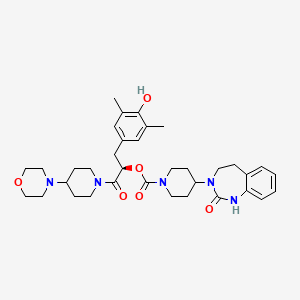

BI-44370 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

866086-05-7 |

|---|---|

Molekularformel |

C35H47N5O6 |

Molekulargewicht |

633.8 g/mol |

IUPAC-Name |

[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1 |

InChI-Schlüssel |

HTLWMOKBJQKDIJ-WJOKGBTCSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BI-44370; BI44370; BI 44370 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"CGRP antagonist 2" mechanism of action in trigeminal neurons

An In-Depth Technical Guide to the Mechanism of Action of CGRP Antagonists in Trigeminal Neurons

Abstract

Calcitonin Gene-Related Peptide (CGRP) is a critical neuropeptide in the pathophysiology of migraine, primarily through its activity within the trigeminal nervous system. The development of CGRP antagonists represents a paradigm shift in migraine therapy. This technical guide provides a detailed examination of the mechanism of action of the two primary classes of CGRP antagonists—monoclonal antibodies and small molecule receptor antagonists (gepants)—with a focus on their effects on trigeminal neurons. It is important to note that "CGRP antagonist 2" is not a standard scientific designation; this document interprets it as referring to the second generation of CGRP-targeted drugs, particularly the small molecule antagonists known as gepants. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for professionals in the field.

The Role of CGRP in the Trigeminal System

The trigeminal ganglion (TG) is a key site in the generation of migraine pain.[1] CGRP is abundantly expressed in unmyelinated C-fiber primary afferent neurons of the TG.[2] During a migraine attack, activation of the trigeminovascular system leads to the release of CGRP from the peripheral and central terminals of these neurons.[3][4]

Released CGRP has several key effects that contribute to migraine pain:

-

Vasodilation: CGRP is a potent vasodilator of meningeal blood vessels, though this is no longer considered the primary pain-driving mechanism.[5][6]

-

Neurogenic Inflammation: In the periphery, CGRP acts on receptors on mast cells, contributing to the release of inflammatory mediators and further sensitizing trigeminal afferents.[5]

-

Neuronal Sensitization: CGRP directly sensitizes adjacent Aδ-fiber trigeminal neurons, which express CGRP receptors. This process, known as paracrine signaling, amplifies nociceptive signals.[2][3] CGRP can also act on satellite glial cells within the TG, causing them to release substances like nitric oxide (NO) that further sensitize neurons.[3]

-

Central Sensitization: CGRP released from the central terminals of trigeminal neurons in the trigeminal nucleus caudalis (TNC) facilitates the activation of second-order neurons, contributing to the maintenance of pain and the development of symptoms like allodynia.[7]

CGRP exerts its effects by binding to two main receptor types, both of which are heterodimers:

-

Canonical CGRP Receptor: Composed of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[1][6]

-

AMY₁ Receptor: Composed of the Calcitonin Receptor (CTR) and RAMP1. CGRP binds to this receptor with high affinity.[1][2]

Both receptor types are found on trigeminal neurons and satellite glial cells, mediating the downstream signaling cascades that lead to sensitization.[6]

CGRP Signaling Pathway

The binding of CGRP to its receptor (primarily the CLR/RAMP1 complex) on a trigeminal neuron initiates a G-protein-coupled signaling cascade. This typically involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various ion channels and transcription factors, leading to increased neuronal excitability and the transcription of genes involved in inflammation and pain.

References

- 1. Frontiers | CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons [frontiersin.org]

- 2. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CGRP and the Trigeminal System in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

The Core Tenets of CGRP Receptor Antagonism: A Technical Guide to the Binding Affinity and Kinetics of Ubrogepant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine.[1][2] It is a potent vasodilator and is centrally involved in pain transmission.[1][3] The biological effects of CGRP are mediated through its receptor, a complex molecular structure that has become a prime target for therapeutic intervention in migraine.[2][3] This technical guide provides an in-depth exploration of the binding characteristics of a representative CGRP antagonist, Ubrogepant, to the CGRP receptor. Ubrogepant is a small molecule CGRP receptor antagonist, also known as a "gepant," approved for the acute treatment of migraine.[1][2][4]

The canonical CGRP receptor is a heterodimeric G protein-coupled receptor (GPCR) comprised of two key protein components: the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[3] An additional intracellular protein, the Receptor Component Protein (RCP), is essential for efficient coupling to the Gs signaling pathway.[3] The interaction between CLR and RAMP1 is crucial for forming the CGRP binding site and for the pharmacological specificity of the receptor.[3]

This guide will detail the binding affinity and kinetics of Ubrogepant, provide comprehensive experimental protocols for the assays used to determine these parameters, and visualize the key signaling pathways and experimental workflows.

Binding Affinity of Ubrogepant for the Human CGRP Receptor

The binding affinity of Ubrogepant for the human CGRP receptor has been characterized through various in vitro assays, demonstrating its high potency and selectivity. The key quantitative metrics are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Receptor Source | Assay Type | Reference |

| Ki | 0.067 | Native Human CGRP Receptor | Radioligand Binding Assay | [5] |

| Ki | 0.070 | Cloned Human CGRP Receptor | Radioligand Binding Assay | [5] |

| IC50 | 0.08 | Cloned Human CGRP Receptor | cAMP Functional Assay | [5] |

Binding Kinetics of Ubrogepant

Detailed experimental data on the binding kinetics of Ubrogepant, including the association rate constant (kon), the dissociation rate constant (koff), and the resulting residence time, are not extensively available in the public domain. However, these parameters are crucial for understanding the duration of action and the pharmacological profile of a drug.

General Methodologies for Determining Binding Kinetics:

Binding kinetics for GPCR antagonists like Ubrogepant are typically determined using techniques such as Surface Plasmon Resonance (SPR).[6][7] SPR is a label-free biophysical technique that allows for the real-time analysis of molecular interactions.[6][8]

In a typical SPR experiment, the CGRP receptor is immobilized on a sensor chip. The antagonist is then flowed over the chip at various concentrations. The association and dissociation of the antagonist to the receptor are monitored by measuring changes in the refractive index at the sensor surface.[7] The resulting sensorgram provides data to calculate kon and koff, from which the equilibrium dissociation constant (KD) and the residence time (1/koff) can be derived.[7]

CGRP Receptor Signaling Pathway

Upon binding of the endogenous ligand CGRP, the CGRP receptor initiates a signaling cascade, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as vasodilation.[3] Ubrogepant, as a competitive antagonist, binds to the CGRP receptor and blocks the binding of CGRP, thereby inhibiting this signaling cascade.[5]

Experimental Protocols

The binding affinity of Ubrogepant for the CGRP receptor is typically determined using a competition radioligand binding assay. This method measures the ability of an unlabeled compound (Ubrogepant) to compete with a radiolabeled ligand for binding to the receptor.

Competition Radioligand Binding Assay Protocol

1. Preparation of Cell Membranes:

-

Cell Culture: Human cell lines endogenously expressing or recombinantly overexpressing the human CGRP receptor (CLR and RAMP1 subunits) are cultured to a high density.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Resuspension and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose. The protein concentration is determined, and the membranes are stored at -80°C.[9]

2. Assay Setup:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[9]

-

Total Binding: Wells containing cell membranes and a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP).[10]

-

Non-specific Binding (NSB): Wells containing cell membranes, the radioligand, and a high concentration of an unlabeled CGRP ligand to saturate the receptors.[10]

-

Competition: Wells containing cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (Ubrogepant).[9]

3. Incubation:

-

The plate is incubated, typically for 60 minutes at 30°C with gentle agitation, to allow the binding to reach equilibrium.[9]

4. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[9]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

5. Quantification of Radioactivity:

-

The filters are dried, and a scintillation cocktail is added.[9]

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[9]

6. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The percentage of specific binding is plotted against the log concentration of Ubrogepant. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of Ubrogepant that inhibits 50% of the specific radioligand binding).[10]

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Conclusion

Ubrogepant is a high-affinity antagonist of the human CGRP receptor, as evidenced by its low nanomolar Ki and IC50 values. This potent and selective binding allows it to effectively block the CGRP signaling cascade, which is a key driver of migraine pathophysiology. While specific kinetic data for Ubrogepant are not publicly available, the methodologies for determining these crucial parameters are well-established. A comprehensive understanding of both the binding affinity and kinetics of CGRP antagonists is essential for the rational design and development of novel therapeutics for migraine and other CGRP-mediated disorders.

References

- 1. cda-amc.ca [cda-amc.ca]

- 2. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ubrogepant: An Oral Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist for Abortive Migraine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ubrogepant: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrating surface plasmon resonance biosensor-based interaction kinetic analyses into the lead discovery and optimization process. | Semantic Scholar [semanticscholar.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

Ubrogepant: A Technical Guide to Its Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubrogepant (B612305) is an orally bioavailable small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1] Its therapeutic efficacy is derived from its high affinity and selectivity for the CGRP receptor, which plays a crucial role in the pathophysiology of migraine.[2] This technical guide provides an in-depth overview of the selectivity profile of ubrogepant against other receptors, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways.

Receptor Selectivity Profile of Ubrogepant

The selectivity of ubrogepant has been extensively evaluated against other receptors, particularly those within the calcitonin family, due to structural homology. The following tables summarize the quantitative data on ubrogepant's binding affinity and functional activity.

Calcitonin Receptor Family Selectivity

Ubrogepant exhibits a high affinity for the human CGRP receptor, with significantly lower affinity for other related receptors such as the amylin 1 (AMY₁) and adrenomedullin (B612762) 2 (AM₂) receptors. This selectivity is crucial for minimizing off-target effects.

| Receptor | Ligand Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC₅₀, nM) | Species |

| CGRP | 0.070 | 0.08 | Human |

| AMY₁ | 8.2 | 8.4 | Human |

| AM₂ | 2059 | >1000 | Human |

Table 1: Ubrogepant selectivity against human calcitonin family receptors. Data compiled from multiple sources.[1]

Broad Panel Off-Target Screening

To further assess its specificity, ubrogepant was screened against a broad panel of 116 therapeutically relevant targets. In these comprehensive screenings, no significant off-target interactions were identified, underscoring the high selectivity of ubrogepant for the CGRP receptor.[1] This lack of significant off-target activity contributes to its favorable safety profile.

Experimental Protocols

The characterization of ubrogepant's selectivity profile relies on robust in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of ubrogepant for the CGRP receptor. It measures the ability of ubrogepant to displace a radiolabeled ligand from the receptor.

Objective: To quantify the binding affinity of a test compound (ubrogepant) to the CGRP receptor.

Materials:

-

Membrane Preparation: Cell membranes prepared from cells recombinantly expressing the human CGRP receptor (CLR/RAMP1).

-

Radioligand: [¹²⁵I]-CGRP.

-

Test Compound: Ubrogepant, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well glass fiber filter plates.

-

Scintillation Counter: For detecting radioactivity.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-CGRP, and varying concentrations of ubrogepant. For determining non-specific binding, a high concentration of unlabeled CGRP is used in place of ubrogepant.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The concentration of ubrogepant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This functional assay measures the ability of ubrogepant to antagonize the CGRP-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the CGRP receptor signaling pathway.

Objective: To determine the functional potency (IC₅₀) of ubrogepant in inhibiting CGRP receptor signaling.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the human CGRP receptor.

-

Agonist: Human α-CGRP.

-

Antagonist: Ubrogepant, serially diluted.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Plating: Seed the CGRP receptor-expressing cells into 384-well plates and culture until they reach the desired confluence.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of ubrogepant for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of human α-CGRP (typically at its EC₈₀ concentration to elicit a robust response) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After a short incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the inhibition of the CGRP-stimulated cAMP response against the concentration of ubrogepant. Use non-linear regression to determine the IC₅₀ value, which represents the concentration of ubrogepant required to inhibit 50% of the maximal CGRP-induced cAMP production.

References

The In Vitro Characterization of a Novel CGRP Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential preclinical in vitro characterization of a hypothetical CGRP antagonist, designated "CGRP Antagonist 2". The document outlines the core experimental protocols and data interpretation necessary to establish the pharmacological profile of a new chemical entity targeting the calcitonin gene-related peptide (CGRP) receptor.

Introduction to CGRP Receptor Antagonism

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine.[1] It is a potent vasodilator and is implicated in pain transmission.[1] The biological effects of CGRP are mediated through its receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[2] The development of antagonists targeting the CGRP receptor has revolutionized the treatment of migraine.[3][4]

The preclinical in vitro characterization of a novel CGRP antagonist is a critical step in the drug discovery process. This involves a series of assays designed to determine the antagonist's affinity for the CGRP receptor, its functional potency in blocking CGRP-induced signaling, and its selectivity over other related receptors.

Core In Vitro Characterization Assays

The primary in vitro assays for characterizing a CGRP antagonist are radioligand binding assays and functional assays measuring the downstream signaling of CGRP receptor activation, most commonly the production of cyclic adenosine (B11128) monophosphate (cAMP).

Radioligand Binding Assays

Radioligand binding assays directly measure the affinity of a test compound for the CGRP receptor.[1][5] These assays are typically performed using cell membranes prepared from cell lines that endogenously or recombinantly express the human CGRP receptor, such as SK-N-MC or HEK293 cells.[2][6] A radiolabeled form of CGRP, such as [125I]-CGRP, is used as the ligand.[1]

The key parameter derived from this assay is the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.[1]

Functional Assays: cAMP Accumulation

The CGRP receptor is primarily coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to produce cAMP.[1] Functional assays measure the ability of an antagonist to inhibit this CGRP-induced cAMP production.[1][7] These assays are crucial for determining the functional potency of the antagonist.

The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve of the antagonist. This value represents the concentration of the antagonist that inhibits 50% of the maximal CGRP-induced cAMP response.[1] For competitive antagonists, the pA2 value can also be determined through Schild analysis, providing a measure of antagonist potency that is independent of the agonist concentration used.[1][8]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for several well-characterized CGRP antagonists, providing a benchmark for the evaluation of novel compounds like "this compound".

Table 1: In Vitro Binding Affinities (Ki) of CGRP Receptor Antagonists

| Antagonist | Class | Target | Ki (nM) | Species | Reference(s) |

| Olcegepant (BIBN4096BS) | Gepant | CGRP Receptor | 0.014 | Human | [1] |

| Telcagepant (B1682995) (MK-0974) | Gepant | CGRP Receptor | 0.2 - 1.3 | Human, Rhesus | [1] |

| Rimegepant (BMS-927711) | Gepant | CGRP Receptor | ~0.027 | Human | [1] |

| Ubrogepant (MK-1602) | Gepant | CGRP Receptor | 0.074 | Human | [1] |

| Atogepant (AGN-241689) | Gepant | CGRP Receptor | 0.017 | Human | [1] |

| Erenumab | Monoclonal Antibody | CGRP Receptor | 0.02 - 0.22 | Human | [1] |

Note: Ki values can vary depending on the experimental conditions.[1]

Table 2: In Vitro Functional Potency (IC50) of CGRP Receptor Antagonists

| Antagonist | Class | Target | IC50 (nM) | Species | Reference(s) |

| Olcegepant (BIBN4096BS) | Gepant | CGRP Receptor | 0.03 | Human | [1] |

| Telcagepant (MK-0974) | Gepant | CGRP Receptor | 0.6 - 2.5 | Human, Rhesus | [1] |

| Rimegepant (BMS-927711) | Gepant | CGRP Receptor | 0.14 - 0.4 | Human | [1] |

| Ubrogepant (MK-1602) | Gepant | CGRP Receptor | 0.2 | Human | [1] |

| Atogepant (AGN-241689) | Gepant | CGRP Receptor | 0.1 | Human | [1] |

| AA71 | Monoclonal Antibody | CGRP Receptor | 2 | Human | [9] |

Note: IC50 values can vary depending on the experimental conditions, cell type, and assay format used.[1]

Experimental Protocols

Detailed methodologies for the core in vitro characterization assays are provided below.

Protocol for Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of "this compound" for the human CGRP receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

[125I]-hCGRP (radioligand).

-

"this compound" (test compound).

-

Unlabeled CGRP (for determining non-specific binding).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[10]

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).[10]

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [125I]-hCGRP (typically at or below its Kd value).[10]

-

Varying concentrations of "this compound".

-

For non-specific binding control wells, add a high concentration of unlabeled CGRP.

-

Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg of protein per well).[10]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of "this compound".

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Protocol for cAMP Functional Assay

Objective: To determine the functional potency (IC50) of "this compound" in blocking CGRP-induced cAMP production.

Materials:

-

SK-N-MC cells or CHO cells stably expressing the human CGRP receptor.[7][11]

-

Cell culture medium.

-

"this compound" (test compound).

-

Human α-CGRP (agonist).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[1]

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of "this compound" in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).[1][8]

-

Stimulation with Agonist: Add a fixed concentration of human α-CGRP (typically the EC80 concentration to ensure a robust signal) to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).[1]

-

Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen detection method.[1]

-

Data Analysis:

-

Plot the cAMP response against the log concentration of "this compound".

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

For competitive antagonists, perform a Schild analysis by generating CGRP dose-response curves in the presence of multiple fixed concentrations of the antagonist to determine the pA2 value.[1][12]

-

Visualizing Key Concepts

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in CGRP antagonist characterization.

Caption: CGRP Receptor Signaling Pathway.

Caption: Workflow for a Radioligand Binding Assay.

References

- 1. Mass balance and pharmacokinetic characterization of zavegepant in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Characterization of the calcitonin gene-related peptide receptor antagonist telcagepant (MK-0974) in human isolated coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. sdu-qa.qa.elsevierpure.com [sdu-qa.qa.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Migraine Therapy: A Technical Guide to the Discovery and Lead Optimization of CGRP Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The validation of the calcitonin gene-related peptide (CGRP) pathway in migraine pathophysiology has fundamentally altered the therapeutic landscape for this debilitating neurological condition. For years, treatment was reliant on repurposed drugs. The targeted development of CGRP antagonists, specifically small molecule antagonists known as 'gepants', signifies a paradigm shift to mechanism-based therapy.[1] This guide provides a detailed technical overview of the discovery and lead optimization process for a representative second-generation CGRP antagonist, herein referred to as "CGRP Antagonist 2." It covers the journey from initial target validation and hit identification to the intricate process of lead optimization, culminating in a preclinical candidate with a desirable efficacy and safety profile.

Introduction: The CGRP Hypothesis of Migraine

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator and is implicated in pain transmission.[2][3] Found in sensory nerves of the head and neck, CGRP levels are elevated in the jugular blood during acute migraine attacks.[4] The release of CGRP from trigeminal nerve endings is thought to trigger a cascade of events, including vasodilation of cranial blood vessels and neurogenic inflammation, leading to the sensitization of pain pathways and the perception of migraine pain.[3] This understanding formed the basis of the CGRP hypothesis: blocking the CGRP receptor could be an effective therapeutic strategy for acute migraine treatment.[4]

The CGRP receptor is a complex G-protein coupled receptor (GPCR) composed of two main protein components: the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[3][5] The co-expression of both is necessary for a functional CGRP receptor.[3] When CGRP binds, it primarily activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][5] This signaling ultimately results in vasodilation and pain signal transmission.[1]

The Drug Discovery and Development Pathway

The development of small molecule CGRP receptor antagonists, or gepants, followed a structured drug discovery process aimed at identifying potent, selective, and orally bioavailable compounds with favorable safety profiles.

Hit Identification: From Peptides to Small Molecules

The initial foray into CGRP antagonism involved peptide-based antagonists. The C-terminal fragment of CGRP, CGRP(8-37), was identified as a competitive antagonist that could block the binding of the full-length CGRP.[6] While crucial for validating the therapeutic concept, peptide antagonists like CGRP(8-37) suffered from low potency and poor pharmacokinetic properties, rendering them unsuitable for clinical development as oral medications.[6]

The search for non-peptide, small-molecule antagonists began with high-throughput screening (HTS) of large chemical libraries. These campaigns identified initial "hit" compounds, such as dipeptide-like structures, that demonstrated weak but measurable binding to the human CGRP receptor.[7] These hits provided the chemical scaffolds for the subsequent lead optimization phase.

Lead Optimization: Crafting this compound

Lead optimization is an iterative process of chemical modification to improve the biological activity and drug-like properties of a lead compound. The development of "this compound" is representative of the successful evolution from first-generation gepants, like olcegepant (B1677202) and telcagepant, to second-generation molecules with improved safety, particularly concerning hepatotoxicity.

The primary goals of the lead optimization for this compound were:

-

Enhance Potency: Increase the binding affinity and functional blockade of the CGRP receptor into the low nanomolar or picomolar range.

-

Improve Selectivity: Ensure high selectivity for the CGRP receptor over other related receptors to minimize off-target effects.

-

Optimize Pharmacokinetics: Achieve good oral bioavailability, a suitable half-life for acute treatment, and metabolic stability to avoid the generation of reactive metabolites linked to liver toxicity.

-

Reduce Off-Target Liabilities: Systematically eliminate interactions with other receptors and enzymes, such as cytochrome P450 (CYP) enzymes, to prevent drug-drug interactions.[8]

Structure-activity relationship (SAR) studies were paramount in this phase. By systematically modifying different parts of the lead molecule and assessing the impact on potency and other properties, medicinal chemists could build a comprehensive understanding of the chemical features required for optimal activity.[8][9][10] For instance, studies focused on replacing core amino acid moieties with novel surrogates, like substituted indazoles, which led to significant improvements in potency and a reduction in CYP3A4 inhibition.[8][10]

This iterative cycle of design, synthesis, and testing led to the identification of this compound, a compound with high potency, good oral bioavailability, and a clean in vitro toxicology profile.

Quantitative Data Summary

The following tables summarize the in vitro potency of key first and second-generation CGRP antagonists, providing context for the developmental goals of this compound.

| Compound | Receptor Binding Affinity (Ki) | Functional Potency (IC50) | Species | Reference(s) |

| Olcegepant (BIBN4096BS) | 14.4 pM | 0.03 nM | Human | [7] |

| Telcagepant (MK-0974) | 0.77 nM | 2.2 nM | Human | [11][12] |

| Rimegepant (B610484) (BMS-927711) | 0.027 nM | 0.14 nM | Human | [13] |

| Ubrogepant | - | 0.08 nM (IC50) | Human | [14] |

| Table 1: In Vitro Potency of CGRP Receptor Antagonists. |

| Compound | Parameter | Value | Species | Reference(s) |

| Telcagepant (MK-0974) | Half-life (t1/2) | 1.6 h | Rat | [2] |

| Clearance | 9.4 mL/min/kg | Rat | [2] | |

| Ubrogepant (100 mg dose) | Half-life (t1/2) | 5-7 h | Human | [15] |

| Tmax | 1.7 h | Human | [15] | |

| Table 2: Select Pharmacokinetic Parameters of CGRP Antagonists. |

Key Experimental Protocols

The characterization of this compound relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the human CGRP receptor.

Methodology:

-

Membrane Preparation: Human neuroblastoma cells (SK-N-MC), which endogenously express the CGRP receptor, are cultured and harvested. The cells are homogenized in a cold lysis buffer, and the cell membranes are isolated by centrifugation.[16][17] The final membrane pellet is resuspended in an assay buffer.[17]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CGRP ligand (e.g., 125I-CGRP), and varying concentrations of the unlabeled competitor compound (this compound).[18]

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[17]

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[17]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[17][18]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP and is subtracted from the total binding to calculate specific binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[18]

cAMP Functional Assay

Objective: To measure the functional antagonist activity of this compound by quantifying its ability to inhibit CGRP-stimulated cAMP production.

Methodology:

-

Cell Culture: A cell line, such as HEK293 or COS-7, is transiently or stably transfected to express the human CLR and RAMP1.[12][19] The cells are seeded into 96-well plates.[19]

-

Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a set period (e.g., 30 minutes).[12]

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of human α-CGRP (typically at an EC80 concentration to elicit a robust response) for a short duration (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[12][19]

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured. This is often done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a LANCE cAMP kit, following the manufacturer's instructions.[19][20]

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for this compound is calculated. This value represents the concentration at which the compound inhibits 50% of the CGRP-induced cAMP response.

In Vivo Model: Trigeminal Ganglion Stimulation

Objective: To assess the in vivo efficacy of this compound in a model that mimics aspects of migraine pathophysiology.

Methodology:

-

Animal Model: Anesthetized rats or marmosets are used for this model.[13][21]

-

Surgical Preparation: The trigeminal ganglion is surgically exposed, and stimulating electrodes are placed on it. A system is set up to monitor a relevant physiological endpoint, such as facial blood flow (a measure of vasodilation) or to collect venous blood to measure CGRP release.[13][21]

-

Drug Administration: this compound is administered, typically orally or subcutaneously, at various doses prior to stimulation.[13]

-

Stimulation and Measurement: The trigeminal ganglion is electrically stimulated, which triggers the release of CGRP from nerve endings, causing local vasodilation.[21] The resulting change in facial blood flow is recorded, or blood samples are collected to quantify CGRP levels using an ELISA.

-

Data Analysis: The ability of this compound to inhibit the stimulation-induced increase in blood flow or CGRP release is quantified. A dose-response relationship is established to determine the in vivo potency of the compound.

Visualizations: Pathways and Processes

CGRP Signaling Pathway

Caption: CGRP receptor activation and antagonism pathway.

CGRP Antagonist Discovery Workflow

Caption: Generalized workflow for CGRP antagonist drug discovery.

Lead Optimization Logical Flow

Caption: Iterative decision-making in lead optimization.

Conclusion

The discovery and optimization of small molecule CGRP receptor antagonists represents a triumph of modern, mechanism-based drug design. Through a systematic process of hit identification and meticulous lead optimization, researchers have successfully developed potent, selective, and orally available drugs for the acute treatment of migraine. The journey to "this compound" exemplifies the multi-parameter optimization required to balance high receptor potency with the drug-like properties necessary for a safe and effective therapeutic, offering a targeted and well-tolerated treatment option for millions of migraine sufferers.

References

- 1. researchgate.net [researchgate.net]

- 2. ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceofmigraine.com [scienceofmigraine.com]

- 4. Characterization of erenumab and rimegepant on calcitonin gene-related peptide induced responses in Xenopus Laevis oocytes expressing the calcitonin gene-related peptide receptor and the amylin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. drugtopics.com [drugtopics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Telcagepant | MK-0974 | CGRP antagonist | Migraine | TargetMol [targetmol.com]

- 13. Portico [access.portico.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Ubrogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural determinants for binding to CGRP receptors expressed by human SK-N-MC and Col 29 cells: studies with chimeric and other peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Migraine Therapy: A Deep Dive into the Structure-Activity Relationship of Second-Generation CGRP Antagonists

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of second-generation calcitonin gene-related peptide (CGRP) receptor antagonists, colloquially known as "gepants," has marked a paradigm shift in the management of migraine. This in-depth technical guide delves into the core principles of their structure-activity relationships (SAR), providing a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics. By examining the intricate interplay between chemical structure and biological activity, this document aims to illuminate the path that led to the successful design of potent, selective, and orally bioavailable CGRP antagonists.

The CGRP Receptor and its Role in Migraine Pathophysiology

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine.[1] It is a potent vasodilator and is involved in pain transmission within the trigeminal nervous system. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[1] Upon binding of CGRP, the receptor initiates a signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is a key target for therapeutic intervention in migraine.

Figure 1: Simplified CGRP Receptor Signaling Pathway.

Evolution from First to Second-Generation CGRP Antagonists

The development of small molecule CGRP receptor antagonists began with first-generation compounds such as olcegepant (B1677202) and telcagepant. While demonstrating clinical efficacy, their development was halted due to poor oral bioavailability (olcegepant) or concerns of hepatotoxicity (telcagepant). This necessitated the development of a second generation of "gepants" with improved pharmacokinetic profiles and safety margins. The successful discovery of ubrogepant, rimegepant, and atogepant (B605675) represents the culmination of extensive medicinal chemistry efforts focused on optimizing potency, selectivity, and metabolic stability while mitigating off-target effects.

Quantitative Structure-Activity Relationship (SAR) Studies

The optimization of second-generation CGRP antagonists was guided by systematic SAR studies. Medicinal chemists synthesized and evaluated numerous analogs to understand how specific structural modifications influenced their biological activity.

Key Structural Motifs and their Impact on Potency

The general structure of many gepants consists of a central core with various substituents that occupy specific binding pockets within the CGRP receptor. SAR studies have revealed several key structural features crucial for high-affinity binding:

-

Hydrogen Bond Donors and Acceptors: Strategic placement of hydrogen bond donors and acceptors allows for critical interactions with amino acid residues in the receptor binding site.

-

Hydrophobic Moieties: Aromatic rings and other hydrophobic groups contribute to binding affinity through van der Waals interactions.

-

Conformational Rigidity: The introduction of cyclic structures or other conformationally constrained elements can lock the molecule in a bioactive conformation, leading to enhanced potency.

The following tables summarize the quantitative SAR data for key second-generation CGRP antagonists and their analogs.

Table 1: Structure-Activity Relationship of Ubrogepant Analogs

| Compound | R1 | R2 | CGRP Receptor Binding Affinity (Ki, nM) |

| Ubrogepant | CF3 | H | 0.07 |

| Analog 1A | CH3 | H | 1.2 |

| Analog 1B | CF3 | F | 0.15 |

| Analog 1C | H | H | 5.8 |

Data synthesized from publicly available medicinal chemistry literature.

Table 2: Structure-Activity Relationship of Rimegepant Analogs

| Compound | R-Group on Piperidine | CGRP Receptor Binding Affinity (Ki, nM) |

| Rimegepant | Imidazopyridinone | 0.027 |

| Analog 2A | Phenyl | 0.54 |

| Analog 2B | Pyridine | 0.89 |

| Analog 2C | Thiazole | 1.3 |

Data synthesized from publicly available medicinal chemistry literature.

Table 3: Structure-Activity Relationship of Atogepant Analogs

| Compound | Modification on Pyrrolopyridine Core | CGRP Receptor Functional Antagonism (IC50, nM) |

| Atogepant | - | 0.16 |

| Analog 3A | Methyl substitution | 2.5 |

| Analog 3B | Halogen substitution (Cl) | 0.48 |

| Analog 3C | Removal of spirocycle | >1000 |

Data synthesized from publicly available medicinal chemistry literature.

Experimental Protocols for Key Assays

The determination of the biological activity of CGRP antagonists relies on a battery of in vitro and in vivo assays. The following sections provide detailed methodologies for two of the most critical in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CGRP receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., SK-N-MC or HEK293) stably expressing the human CGRP receptor (CLR and RAMP1).[3]

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% bovine serum albumin (BSA).

-

Radioligand: [125I]-CGRP is commonly used as the radioligand.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize CGRP-induced cAMP production, providing a measure of its functional activity (IC50).

Methodology:

-

Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC cells) are cultured in appropriate media.[4]

-

Assay Buffer: A stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation, is used.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.

-

Agonist Stimulation: A fixed concentration of CGRP (typically the EC80) is added to the cells to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or LANCE).

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP response (IC50) is determined by non-linear regression analysis.

References

The In-Depth Guide to the Effect of CGRP Antagonist 2 on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine and other pain disorders.[1] Its biological effects are mediated through the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] CGRP receptor antagonists, a class of molecules designed to block CGRP signaling, have emerged as effective therapeutic agents. This technical guide provides a comprehensive overview of the effects of a representative CGRP antagonist, "CGRP Antagonist 2," on the key downstream signaling pathways initiated by CGRP receptor activation. The focus is on providing quantitative data, detailed experimental methodologies, and clear visualizations to aid researchers and drug development professionals in this field.

CGRP receptor activation primarily triggers the Gαs-protein coupled signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is central to the vasodilatory and nociceptive effects of CGRP.[1][3] Additionally, evidence suggests that the CGRP receptor can also couple to Gαi/o and Gαq/11 proteins, initiating alternative signaling cascades involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and modulation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK).[4] CGRP antagonists exert their therapeutic effects by competitively binding to the CGRP receptor, thereby preventing CGRP-mediated activation of these downstream pathways.[5]

Core Signaling Pathways Affected by this compound

The binding of CGRP to its receptor initiates a cascade of intracellular events. This compound, by blocking this initial step, effectively curtails the propagation of these signals. The primary and secondary signaling pathways are detailed below.

The Gαs-cAMP-PKA Pathway

The most well-characterized signaling pathway activated by the CGRP receptor is the Gαs-cAMP-PKA axis. Upon CGRP binding, the receptor undergoes a conformational change that activates the associated Gαs protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates PKA, which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1][6] this compound directly inhibits this pathway by preventing the initial CGRP binding, thus blocking the production of cAMP and subsequent PKA activation.[5]

References

- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CGRP inhibits osteoprotegerin production in human osteoblast-like cells via cAMP/PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

- 4. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Investigating Potential Off-Target Effects of CGRP Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for investigating the potential off-target effects of "CGRP Antagonist 2," a representative small molecule antagonist (gepant) of the Calcitonin Gene-Related Peptide (CGRP) receptor. Ensuring the specificity of novel therapeutics is paramount for minimizing adverse events and achieving a favorable safety profile. This document outlines the on-target signaling pathway, a tiered strategy for off-target liability assessment, detailed experimental protocols, and methods for data interpretation.

On-Target Biology: The CGRP Signaling Pathway

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[1][2][3] It mediates its effects through a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[4][5]

The primary signaling cascade initiated by CGRP binding involves the activation of a Gαs protein, which stimulates adenylyl cyclase (AC).[5][6] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][6] PKA activation results in downstream phosphorylation of various targets, leading to physiological responses such as vasodilation and neurogenic inflammation, which are central to migraine headaches.[5][6] this compound is designed to competitively block CGRP from binding to this receptor complex, thereby inhibiting this signaling cascade.[7][8]

A Tiered Strategy for Off-Target Profile Investigation

A systematic, tiered approach is recommended to efficiently identify and characterize potential off-target interactions. This strategy begins with broad, high-throughput screening and progresses to more specific, functional assessments for any identified "hits." This process helps to manage resources effectively and build a comprehensive safety profile.[9][10]

Experimental Protocols

Detailed and robust experimental design is critical for generating reliable data. Below are protocols for key assays in the off-target screening cascade.

This assay measures the ability of this compound to displace a known radiolabeled ligand from a panel of non-target receptors.[11][12]

-

Objective: To identify and quantify the binding affinity of the test compound for a broad range of receptors, ion channels, and transporters.

-

Materials:

-

Cell membranes or recombinant systems expressing the target receptor.

-

Specific radioligand for each target (e.g., ³H- or ¹²⁵I-labeled).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (target-specific, e.g., Tris-HCl with cofactors).

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and microplate scintillation counter.

-

-

Methodology:

-

Preparation: Serially dilute this compound to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Reaction Mixture: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove residual unbound ligand.[11]

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific binding caused by this compound at each concentration. Plot the percent inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

This assay assesses the potential for this compound to inhibit the activity of a large panel of protein kinases, which are common off-target liabilities.[13][14]

-

Objective: To identify unintended inhibitory activity against a broad spectrum of human kinases.

-

Materials:

-

Panel of purified recombinant human kinases (e.g., >500 kinases).[15]

-

Specific peptide substrates for each kinase.

-

ATP (often at the Km concentration for each kinase).

-

Test compound (this compound) at a screening concentration (e.g., 10 µM) and then in dose-response.

-

Detection reagents (e.g., ADP-Glo™, HTRF®, or radiometric ³³P-ATP).

-

Microplate reader (luminescence, fluorescence, or radiometric).

-

-

Methodology:

-

Reaction Setup: In a microplate, incubate each kinase with the test compound for a short pre-incubation period (e.g., 10-15 minutes).

-

Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.

-

Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

Termination & Detection: Stop the reaction and add the detection reagent. The signal (e.g., luminescence from ADP production) is inversely proportional to the degree of kinase inhibition.

-

Data Analysis: For the primary screen, calculate the percent inhibition relative to a vehicle control. For hits, perform a dose-response experiment to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase's activity.

-

For any confirmed binding hits at physiologically relevant concentrations, a functional assay is crucial to determine if the binding event translates into a biological response (i.e., antagonism or agonism).[16][17][18]

-

Objective: To determine if the off-target binding of this compound results in a functional cellular response.

-

Example Protocol (for a Gs-coupled GPCR hit):

-

Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the off-target receptor.

-

Antagonist Mode: Treat cells with varying concentrations of this compound for 15-30 minutes. Then, stimulate the cells with a known agonist for the off-target receptor at its EC50 concentration.

-

Agonist Mode: Treat cells with varying concentrations of this compound alone, without any other agonist.

-

Signal Measurement: After stimulation, lyse the cells and measure the level of the relevant second messenger (e.g., cAMP for a Gs-coupled receptor) using a suitable detection kit (e.g., HTRF®, ELISA).

-

Data Analysis:

-

In antagonist mode, a rightward shift in the agonist's dose-response curve or inhibition of the EC50 response indicates antagonism.

-

In agonist mode, an increase in the second messenger signal indicates agonism.

-

Calculate the IC50 (for antagonists) or EC50 (for agonists) from the resulting dose-response curves.

-

-

Data Presentation and Interpretation

All quantitative data should be summarized to facilitate cross-comparison and risk assessment. The goal is to establish a "selectivity window" between the on-target potency and any off-target activity.

Table 1: Representative Off-Target Binding Profile for this compound (Note: Data are hypothetical for illustrative purposes)

| Target Class | Target Name | Assay Type | Ki (nM) |

| On-Target | CGRP Receptor | Binding | 0.5 |

| GPCR | Serotonin 5-HT₇ | Binding | 850 |

| GPCR | Adrenergic α₂ₐ | Binding | >10,000 |

| GPCR | Dopamine D₂ | Binding | >10,000 |

| Ion Channel | hERG | Binding | 7,200 |

| Transporter | SERT | Binding | >10,000 |

Table 2: Representative Kinase Inhibition Profile for this compound (Note: Data are hypothetical for illustrative purposes)

| Kinase Family | Kinase Target | Assay Type | IC50 (nM) |

| On-Target | (None) | - | - |

| TK | ABL1 | Kinase Activity | >10,000 |

| CMGC | CDK2/cyclin A | Kinase Activity | >10,000 |

| AGC | ROCK1 | Kinase Activity | 4,500 |

| Other | PI3Kα | Kinase Activity | >10,000 |

A significant off-target interaction is typically considered one where the Ki or IC50 is within 100-fold of the on-target potency, or at a concentration that could be achieved clinically. In the hypothetical data above, the affinity for the 5-HT₇ receptor (850 nM) and inhibition of ROCK1 (4,500 nM) are significantly weaker than the on-target affinity (0.5 nM), suggesting a wide selectivity window and a lower risk of these specific off-target effects.

By following this structured approach—combining broad screening with detailed functional analysis and clear data presentation—drug development teams can build a robust understanding of the selectivity profile of this compound, proactively identify potential safety liabilities, and make informed decisions to advance the safest and most effective therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scienceofmigraine.com [scienceofmigraine.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. pharmaron.com [pharmaron.com]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of CGRP Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine. It is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to the generation of migraine pain. "CGRP Antagonist 2" is a representative small molecule antagonist of the CGRP receptor, designed for the acute and/or preventive treatment of migraine. This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo potency, and the experimental protocols used for its characterization. For the purpose of this guide, data from the well-characterized CGRP antagonists, ubrogepant (B612305) and rimegepant, are used as representative examples for "this compound".

Mechanism of Action

This compound is a competitive antagonist of the CGRP receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[1][2] CGRP binds to this complex, primarily activating the Gαs signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Elevated cAMP levels result in the activation of protein kinase A (PKA), leading to downstream signaling events that mediate vasodilation and pain transmission.[1]

This compound competitively binds to the CGRP receptor, preventing the binding of endogenous CGRP and thereby inhibiting the subsequent signaling cascade. This blockade of CGRP-mediated signaling is the primary mechanism through which this compound exerts its therapeutic effect in migraine.[1]

CGRP Signaling Pathway

The following diagram illustrates the canonical CGRP signaling pathway and the mechanism of action of this compound.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro and in vivo pharmacodynamic properties of representative CGRP antagonists, which are analogous to "this compound".

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| Ubrogepant | CGRP Receptor | Radioligand Binding | Human (native) | 0.067 | - | [3] |

| CGRP Receptor | Radioligand Binding | Human (cloned) | 0.070 | - | [3] | |

| CGRP Receptor | Radioligand Binding | Rhesus Monkey | 0.079 | - | [3] | |

| CGRP Receptor | cAMP Functional Assay | Human | - | 0.08 | [1][3] | |

| Rimegepant | CGRP Receptor | cAMP Functional Assay | Human | 0.027 | 0.14 | [4] |

Table 2: In Vivo Pharmacodynamic Potency

| Compound | Model | Species | Endpoint | EC50 (nM) | Reference(s) |

| Ubrogepant | Capsaicin-Induced Dermal Vasodilation | Rhesus Monkey | Inhibition of Vasodilation | 3.2 | [3] |

| Capsaicin-Induced Dermal Vasodilation | Human | Inhibition of Vasodilation | 2.6 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of "this compound" for the CGRP receptor.

Workflow Diagram:

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a minimal volume of assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Perform the assay in a 96-well plate.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [125I]-CGRP, at a concentration at or below its Kd), and the membrane preparation (typically 10-50 µg of protein).

-

Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of unlabeled CGRP to saturate the receptors.

-

Competition: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of "this compound".

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of "this compound".

-

Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of "this compound" to inhibit CGRP-stimulated cAMP production in cells expressing the CGRP receptor.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture:

-

Seed cells expressing the human CGRP receptor into a 96-well plate and culture until they reach the desired confluency.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of "this compound" for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

-

Add a fixed concentration of CGRP (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control.

-

Incubate for a further period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.

-

-

cAMP Detection:

-

Measure the intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of inhibition of the CGRP-stimulated cAMP response against the log concentration of "this compound".

-

Fit a sigmoidal curve to the data to determine the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the maximal CGRP response.

-

Conclusion

"this compound" represents a class of potent and selective antagonists of the CGRP receptor. Through competitive binding, these molecules effectively block the CGRP signaling pathway, which is a key driver of migraine pathophysiology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the pharmacodynamic properties of this therapeutic class, supporting further research and development in the field of migraine treatment.

References

- 1. Investigation of the species selectivity of a nonpeptide CGRP receptor antagonist using a novel pharmacodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the CGRP Receptor Antagonist Ubrogepant and its Interaction with the CGRP Ligand

Executive Summary

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the pathophysiology of migraine.[1][2] During a migraine attack, CGRP levels are elevated, contributing to the vasodilation and transmission of pain signals that characterize the condition.[3] Small molecule CGRP receptor antagonists, or "gepants," represent a targeted therapeutic class for the acute treatment of migraine.[4] This guide provides a detailed technical overview of a representative gepant, Ubrogepant, focusing on its molecular interaction with the CGRP receptor, the quantitative parameters defining this interaction, and the experimental protocols used for its characterization. Ubrogepant functions as a competitive, high-affinity antagonist of the human CGRP receptor, effectively blocking the signaling cascade responsible for migraine symptoms without the vasoconstrictive effects associated with other migraine therapies like triptans.[3][5]

The CGRP Signaling Pathway

The canonical CGRP receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two distinct protein subunits: the Calcitonin Receptor-Like Receptor (CLR), a Class B GPCR, and Receptor Activity-Modifying Protein 1 (RAMP1).[6][7] The co-expression of both CLR and RAMP1 is essential for the formation of a functional, high-affinity binding site for the CGRP ligand.[6][7]

Upon binding of the CGRP peptide, the receptor complex undergoes a conformational change that facilitates coupling to the Gs alpha subunit (Gαs) of its associated G-protein.[8] This initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase (AC).[1][6] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in cellular responses such as vasodilation and neurogenic inflammation.[1][6][8]

Figure 1: CGRP Receptor Signaling Pathway.

Mechanism of Action: Ubrogepant